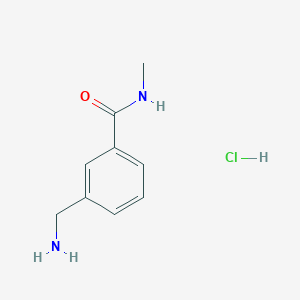3-(aminomethyl)-N-methylbenzamide hydrochloride
CAS No.: 916211-48-8
Cat. No.: VC3364855
Molecular Formula: C9H13ClN2O
Molecular Weight: 200.66 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 916211-48-8 |
|---|---|
| Molecular Formula | C9H13ClN2O |
| Molecular Weight | 200.66 g/mol |
| IUPAC Name | 3-(aminomethyl)-N-methylbenzamide;hydrochloride |
| Standard InChI | InChI=1S/C9H12N2O.ClH/c1-11-9(12)8-4-2-3-7(5-8)6-10;/h2-5H,6,10H2,1H3,(H,11,12);1H |
| Standard InChI Key | VGPWKABXIGQSLA-UHFFFAOYSA-N |
| SMILES | CNC(=O)C1=CC=CC(=C1)CN.Cl |
| Canonical SMILES | CNC(=O)C1=CC=CC(=C1)CN.Cl |
Introduction
Chemical Identity and Structure
3-(Aminomethyl)-N-methylbenzamide hydrochloride features a benzene ring with two functional groups: an aminomethyl group at the meta position and a methylamide group. The compound exists as a hydrochloride salt, which enhances its stability and solubility in polar solvents compared to its free base form.
Structural Characteristics
The molecular structure consists of a benzene ring with an aminomethyl (-CH₂NH₂) group at position 3 and a methylamide (-CONHCH₃) group. As a hydrochloride salt, the amino group is protonated, forming an ionic bond with the chloride counterion. The SMILES notation for this compound is CNC(c1cccc(CN)c1)=O, representing its chemical structure in a linear format .
Chemical Identifiers
The compound can be identified through various chemical registry systems, though some discrepancies exist in the literature regarding certain identifiers. The table below summarizes these identifiers:
Physical and Chemical Properties
The physical and chemical properties of 3-(aminomethyl)-N-methylbenzamide hydrochloride determine its behavior in various chemical environments and its potential applications in research and development.
Basic Physical Properties
The following table presents the available physical properties of the compound:
The difference in molecular weights (164.2 g/mol vs. 200.67 g/mol) appears to reflect whether the weight of the hydrochloride salt is included in the calculation. The theoretical molecular weight of the free base (C₉H₁₂N₂O) is approximately 164.2 g/mol, while the hydrochloride salt (C₉H₁₃ClN₂O) would be approximately 200.67 g/mol.
Chemical Reactivity
As a compound containing both amino and amide functional groups, 3-(aminomethyl)-N-methylbenzamide hydrochloride can participate in various chemical reactions:
-
The primary amine group (-CH₂NH₂) can undergo nucleophilic substitution reactions, acylation, and reductive amination.
-
The amide group (-CONHCH₃) is less reactive but can be hydrolyzed under acidic or basic conditions.
-
The aromatic ring can participate in electrophilic aromatic substitution reactions, though these would be influenced by the electronic effects of the substituents.
Related Compounds and Structural Analogs
Several structurally related compounds share similar features with 3-(aminomethyl)-N-methylbenzamide hydrochloride, offering context for understanding its chemical behavior and potential applications.
Free Base Form
The free base form, 3-(aminomethyl)benzamide, differs from the target compound by lacking the N-methyl group on the amide portion and the hydrochloride salt. This compound has a CAS number of 102562-86-7 and molecular formula C₈H₁₀N₂O . Its physical properties include:
-
Density: 1.172 g/cm³
-
Boiling Point: 316.392°C at 760 mmHg
-
Molecular Weight: 150.178 g/mol
N-Ethyl Analog
3-(Aminomethyl)-N-ethyl-N-methylbenzamide (CID 43262933) represents another structural analog, featuring both methyl and ethyl substituents on the amide nitrogen. This compound has a molecular formula of C₁₁H₁₆N₂O and molecular weight of 192.26 g/mol .
The precautionary statements referenced include P261-P280-P30, which typically relate to:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray
-
P280: Wear protective gloves/protective clothing/eye protection/face protection
-
P30*: Incomplete in the source, but likely refers to response measures
As with many research chemicals, it is advisable to handle this compound with appropriate personal protective equipment and in well-ventilated areas.
Future Research Directions
Several promising research directions could expand our understanding of 3-(aminomethyl)-N-methylbenzamide hydrochloride and its potential applications:
-
Structure-activity relationship studies to explore its pharmaceutical potential
-
Development of more efficient synthetic routes with higher yields
-
Investigation of its coordination chemistry with transition metals
-
Exploration of its potential as a ligand in catalytic systems
-
Evaluation of its biological activity profiles
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume